![molecular formula C21H18ClFN6O2 B2742267 N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251553-13-5](/img/structure/B2742267.png)
N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18ClFN6O2 and its molecular weight is 440.86. The purity is usually 95%.
BenchChem offers high-quality N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis for Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structures related to the specified chemical, has been reported as selective ligands of the translocator protein (18 kDa). These compounds have been designed for in vivo imaging using positron emission tomography (PET), with one such compound, DPA-714, highlighted for its fluorine atom incorporation for labeling with fluorine-18. This advancement facilitates the radiosynthesis of [18F]DPA-714, enabling detailed brain imaging to study conditions like neuroinflammation or tumors, thereby contributing to neurological and oncological research (Dollé et al., 2008).
Potential Antiasthma Agents
Compounds within the triazolo[1,5-c]pyrimidine class have been identified for their mediator release inhibiting activity, suggesting potential applications as antiasthma agents. This activity was discovered through human basophil histamine release assays, indicating these compounds' role in controlling allergic reactions and asthma-related symptoms. Among these, specific derivations with varying phenyl group modifications have shown promising results, marking a significant step toward developing novel antiasthma medications (Medwid et al., 1990).
Antitumor and Antimicrobial Activities
Research on enaminones as precursors for synthesizing substituted pyrazoles has uncovered their potential for antitumor and antimicrobial activities. These compounds, through various chemical reactions, yield [1,2,4]triazolo[4,3-a]pyrimidines and other derivatives with significant cytotoxic effects against certain cancer cell lines and microbial strains, presenting a new avenue for cancer and infection treatment (Riyadh, 2011).
Anticancer Mechanisms
Another study delves into the anticancer mechanisms of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, derivatives that modify the [1,2,4]triazolo[1,5-a]pyrimidines known for tubulin inhibition. These compounds exhibit a unique mechanism by promoting tubulin polymerization and overcoming multidrug resistance, highlighting their potential in cancer therapy by offering a new target for drug development (Zhang et al., 2007).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to various changes in the target, affecting its function and leading to the compound’s biological effects .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for 1,2,4-triazolo derivatives , suggesting that similar studies may have been conducted for this compound.
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may have similar cytotoxic effects.
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-12-5-3-4-6-16(12)26-20-24-13(2)9-18-27-28(21(31)29(18)20)11-19(30)25-17-8-7-14(23)10-15(17)22/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOFXNPZPKHFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.